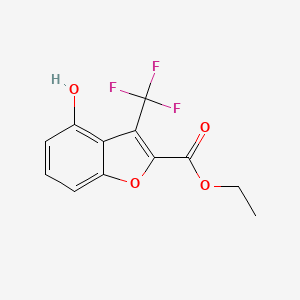

Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate

Description

Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a hydroxyl group at position 4, a trifluoromethyl (-CF₃) group at position 3, and an ethyl carboxylate moiety at position 2. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing thermal and metabolic stability, while the hydroxyl group contributes to hydrogen bonding and solubility. This compound’s structural features make it a candidate for pharmaceutical and materials science applications, particularly in drug design where fluorine substituents are leveraged for improved bioavailability and target affinity .

Properties

IUPAC Name |

ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-2-18-11(17)10-9(12(13,14)15)8-6(16)4-3-5-7(8)19-10/h3-5,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUPFVKMSYQEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzofuran backbone critically influence properties such as solubility, reactivity, and biological activity. Below is a comparative analysis with structurally related compounds:

Key Observations:

Structural Conformation and Crystallography

Benzofuran rings often exhibit non-planar conformations due to puckering, influenced by substituent bulkiness. Computational studies using methods like SHELX and WinGX () suggest that the trifluoromethyl group’s steric bulk may induce slight ring distortion, altering dihedral angles compared to smaller substituents (e.g., -CH₃). For example:

- Ring Puckering Amplitude (q): Larger substituents like -CF₃ increase q values, leading to more pronounced puckering .

- Torsion Angles: The -CF₃ group at position 3 may restrict rotational freedom of adjacent groups, affecting intermolecular interactions in crystal packing .

Antioxidant Activity:

Compounds with electron-deficient aromatic systems, such as those with -NO₂ or -CF₃ groups, demonstrate radical-scavenging activity. For instance, α-aminophosphonates with nitro substituents showed significant DPPH radical inhibition (). The target compound’s -CF₃ group may similarly stabilize radical intermediates, though direct antioxidant data are lacking .

Environmental and Regulatory Considerations

Perfluorinated compounds (PFCs) like those in highlight the environmental persistence of -CF₃-containing molecules.

Biological Activity

Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate (CAS No. 99245-66-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound features a benzofuran core with a trifluoromethyl group and an ethyl carboxylate moiety. The molecular formula is with a molecular weight of approximately 288.20 g/mol. The synthesis of this compound typically involves the functionalization of benzofuran derivatives through various chemical reactions, including esterification and substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, benzo[b]furan derivatives have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

A comparative analysis of various benzofuran derivatives demonstrated that structural modifications can significantly enhance their anticancer activity. In particular, the introduction of trifluoromethyl groups has been associated with increased potency against certain cancer types, possibly due to enhanced lipophilicity and metabolic stability .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties . Studies have shown that similar compounds possess activity against both bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .

Table 1: Summary of Biological Activities

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of this compound in reducing tumor size and improving survival rates compared to control groups . These findings suggest that this compound could serve as a lead candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis route for Ethyl 4-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-carboxylate?

- Methodological Answer : Synthesis typically involves forming the benzofuran core via cyclization, followed by regioselective introduction of the trifluoromethyl and hydroxyl groups. For example, analogous benzofuran derivatives are synthesized using Suzuki-Miyaura coupling or nucleophilic aromatic substitution (e.g., trifluoromethylation via halogen exchange with CuCF₃). Final esterification with ethanol under acidic conditions ensures carboxylate formation. Key challenges include avoiding side reactions (e.g., over-oxidation of hydroxyl groups) and optimizing reaction conditions (temperature, catalyst loading) for yield and purity. LCMS and HPLC (e.g., retention time 1.26 minutes under SMD-TFA05 conditions) are critical for intermediate validation .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm regiochemistry of substituents (e.g., ¹H NMR for hydroxyl proton integration, ¹⁹F NMR for trifluoromethyl group).

- X-ray crystallography : Resolve bond angles and torsional strain in the benzofuran ring. Software like SHELXL (for refinement) and WinGX (for data processing) are standard for small-molecule structures .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during structure refinement?

- Methodological Answer : Anomalies in displacement parameters may arise from disorder or thermal motion. Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement. Validate results with R-factor convergence (<5%) and residual electron density analysis. For twinned crystals, employ TWIN/BASF commands in SHELXL. Cross-validate with ORTEP for Windows to visualize ellipsoids and ensure geometric plausibility .

Q. What computational strategies predict the reactivity of the trifluoromethyl group in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzofuran ring.

- Molecular docking : Assess steric and electronic effects of the trifluoromethyl group on binding affinity (e.g., with enzymes or receptors).

- Solvent modeling : Simulate solvation effects on reaction pathways (e.g., using COSMO-RS).

Q. How can Cremer-Pople puckering parameters be applied to analyze conformational distortion in the benzofuran ring?

- Methodological Answer : Define the mean plane of the benzofuran ring and calculate puckering amplitude (θ) and phase angle (φ) using Cremer-Pople coordinates. Compare with literature values for similar compounds (e.g., θ = 10–20° for planar rings vs. θ > 30° for puckered systems). Software like PLATON or PARST can automate this analysis .

Data Contradiction Analysis

Q. How to resolve conflicting LCMS/HPLC data for intermediates during synthesis?

- Methodological Answer : Discrepancies may arise from isomeric impurities or column degradation.

- Reproducibility : Repeat analyses under identical conditions (e.g., mobile phase, column temperature).

- High-resolution MS : Confirm exact mass (Δ < 2 ppm) to distinguish isomers.

- 2D NMR (COSY, NOESY) : Assign proton-proton correlations to verify regiochemistry .

Q. Why might crystallographic bond lengths for the trifluoromethyl group deviate from theoretical values?

- Methodological Answer : Fluorine’s high electronegativity induces electron withdrawal, shortening C–CF₃ bonds. Compare with databases (e.g., Cambridge Structural Database) to identify trends. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–F⋯H contacts) that distort geometry .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.